molecular formula C10H12INO B3935092 1-(2-cyclopropyl-2-oxoethyl)pyridinium iodide

1-(2-cyclopropyl-2-oxoethyl)pyridinium iodide

Cat. No.: B3935092
M. Wt: 289.11 g/mol
InChI Key: ZUGLLCLDMZININ-UHFFFAOYSA-M
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Description

1-(2-Cyclopropyl-2-oxoethyl)pyridinium iodide is a chemical compound with the molecular formula C10H12INO It is known for its unique structure, which includes a pyridinium ring substituted with a cyclopropyl group and an oxoethyl group

Preparation Methods

The synthesis of 1-(2-cyclopropyl-2-oxoethyl)pyridinium iodide typically involves the reaction of pyridine with cyclopropylcarbonyl chloride in the presence of a base, followed by quaternization with methyl iodide. The reaction conditions often include:

    Solvent: Anhydrous conditions using solvents like dichloromethane or acetonitrile.

    Temperature: Typically carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as triethylamine or pyridine itself can be used to facilitate the reaction.

Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2-Cyclopropyl-2-oxoethyl)pyridinium iodide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can yield the corresponding pyridinium derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, leading to various substituted products.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Cyclopropyl-2-oxoethyl)pyridinium iodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and related compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which 1-(2-cyclopropyl-2-oxoethyl)pyridinium iodide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific targets. Detailed studies using computational methods like molecular docking and density functional theory (DFT) calculations help elucidate these mechanisms.

Comparison with Similar Compounds

1-(2-Cyclopropyl-2-oxoethyl)pyridinium iodide can be compared with other similar compounds, such as:

    1-(2-Oxo-2-(2-pyridinyl)ethyl)pyridinium iodide: Known for its use as a reagent in organic synthesis.

    1-(2-Ethoxy-2-oxoethyl)pyridinium iodide: Another pyridinium derivative with different substituents, used in various chemical reactions.

The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct chemical and physical properties compared to other pyridinium derivatives.

Properties

IUPAC Name

1-cyclopropyl-2-pyridin-1-ium-1-ylethanone;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12NO.HI/c12-10(9-4-5-9)8-11-6-2-1-3-7-11;/h1-3,6-7,9H,4-5,8H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGLLCLDMZININ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C[N+]2=CC=CC=C2.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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